2-Methylindolizine-3-carboxylic acid
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Overview
Description
2-Methylindolizine-3-carboxylic acid is a heterocyclic compound that belongs to the indolizine family. Indolizines are nitrogen-containing heterocycles known for their diverse biological activities and significant roles in medicinal chemistry. The structure of this compound consists of a fused pyrrole and pyridine ring system with a carboxylic acid group at the third position and a methyl group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylindolizine-3-carboxylic acid can be achieved through various methods, including cyclocondensations, cycloadditions, cyclization/eliminations, and cycloisomerizations . One efficient strategy involves the iodine-catalyzed Ortoleva–King reaction of 2-pyridylacetate with benzophenones, followed by aldol condensation of the pyridinium intermediate . Another method includes the reaction of substituted 2-chloropyridinium bromides with 2-amino-1,1,3-tricyanopropene in the presence of triethylamine, leading to the formation of indolizines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions and oxidative coupling approaches has been explored to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Methylindolizine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indolizine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like selenium dioxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
2-Methylindolizine-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methylindolizine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit DNA topoisomerase I, which is crucial for DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
Indole: An isomer of indolizine with a similar fused ring structure but different biological activities.
Pyrrole: A simpler nitrogen-containing heterocycle that serves as a building block for more complex structures.
Quinoline: Another nitrogen-containing heterocycle with significant medicinal importance.
Uniqueness
2-Methylindolizine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-methylindolizine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7-6-8-4-2-3-5-11(8)9(7)10(12)13/h2-6H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEOGLOVJURLIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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